molecular formula C15H24Cl2N2O B3838223 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride

2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride

Cat. No. B3838223
M. Wt: 319.3 g/mol
InChI Key: UTHWIAGGQDUCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride is a chemical compound that has been widely studied in the field of neuroscience. It is commonly referred to as "MK-801" and is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to have a variety of effects on the brain, including altering synaptic plasticity and modulating neurotransmitter release. In

Mechanism of Action

2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride acts as a non-competitive antagonist of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor. By binding to a different site on the receptor than the neurotransmitter glutamate, this compound prevents the channel from opening and inhibits the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a variety of downstream effects, including altered gene expression and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride are complex and varied. In addition to its effects on the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor, this compound has been shown to modulate the release of other neurotransmitters, including dopamine and acetylcholine. It has also been shown to alter synaptic plasticity and to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor are well understood. Additionally, this compound has been shown to have neuroprotective effects, making it a useful tool for studying neurological conditions such as stroke and traumatic brain injury. However, one limitation of using this compound is its potential for toxicity. High doses of this compound can lead to neuronal damage and cell death, making it important to use caution when working with this compound.

Future Directions

There are many potential future directions for research related to 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride. One area of interest is the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in using this compound to study the role of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor in psychiatric disorders such as schizophrenia and depression. Finally, there is potential for the development of new drugs based on the structure of this compound, which could have neuroprotective effects and be useful in the treatment of neurological conditions.

Scientific Research Applications

2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride has been used extensively in research related to the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor and its role in various neurological conditions. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been used to study the role of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor in synaptic plasticity and learning and memory.

properties

IUPAC Name

2-methyl-1-pyridin-3-yl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.2ClH/c1-17-10-8-15(18)7-3-2-6-13(15)14(17)12-5-4-9-16-11-12;;/h4-5,9,11,13-14,18H,2-3,6-8,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHWIAGGQDUCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCCC2C1C3=CN=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-pyridin-3-yl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
Reactant of Route 2
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
Reactant of Route 4
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
Reactant of Route 5
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
Reactant of Route 6
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride

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